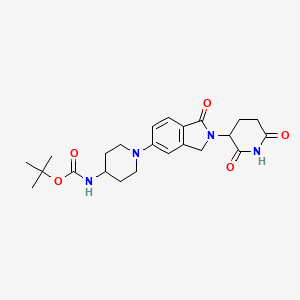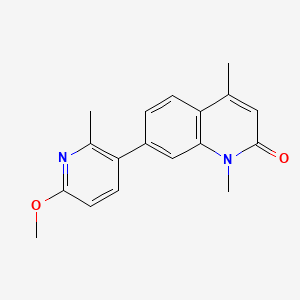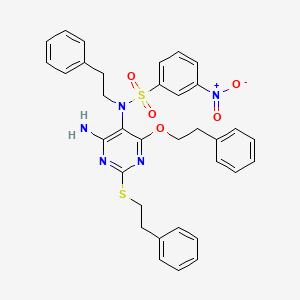
E3 Ligase Ligand-linker Conjugate 86
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 86: is a part of the proteolysis-targeting chimeras (PROTACs) family. These compounds are designed to induce the degradation of target proteins by bringing them into proximity with cellular E3 ubiquitin ligases . E3 ubiquitin ligases are enzymes that play a crucial role in the ubiquitination process, which tags proteins for degradation by the proteasome . The conjugate incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the targeted degradation of proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 86 involves the conjugation of a ligand for the E3 ubiquitin ligase with a linker. The process typically starts with the preparation of the ligand and the linker separately, followed by their conjugation under specific reaction conditions. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of amide bonds .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 86 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the stability and function of the conjugate.
Substitution: The conjugate can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are critical in determining the outcome of these reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of oxidized derivatives of the conjugate, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 86 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 86 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a key role in maintaining protein homeostasis within cells .
Comparison with Similar Compounds
Cereblon-based PROTACs: These compounds use cereblon as the E3 ligase ligand and have been widely studied for their therapeutic potential.
Von Hippel-Lindau (VHL) Ligand-linker Conjugates: These conjugates use VHL as the E3 ligase ligand and are known for their effectiveness in targeted protein degradation.
MDM2 Ligand-linker Conjugates: These compounds utilize MDM2 as the E3 ligase ligand and are explored for their role in cancer therapy.
Uniqueness: E3 Ligase Ligand-linker Conjugate 86 is unique due to its specific ligand and linker combination, which provides distinct binding properties and degradation efficiency compared to other similar compounds . This uniqueness makes it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C23H30N4O5 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C23H30N4O5/c1-23(2,3)32-22(31)24-15-8-10-26(11-9-15)16-4-5-17-14(12-16)13-27(21(17)30)18-6-7-19(28)25-20(18)29/h4-5,12,15,18H,6-11,13H2,1-3H3,(H,24,31)(H,25,28,29) |
InChI Key |
SUNHYTFUZCZLJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide](/img/structure/B15136987.png)
![4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15136992.png)



![(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B15137018.png)




![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate](/img/structure/B15137054.png)
![1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone](/img/structure/B15137068.png)


